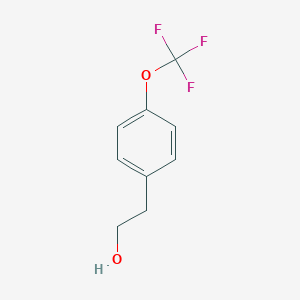

2-(4-(Trifluoromethoxy)phenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILZRCJGXSFXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444352 | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196811-90-2 | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(4-(Trifluoromethoxy)phenyl)ethanol

CAS Number: 196811-90-2 [1][2][3]

Abstract

This technical guide provides a comprehensive analysis of 2-(4-(Trifluoromethoxy)phenyl)ethanol , a critical fluorinated building block in modern medicinal chemistry. Characterized by the presence of a trifluoromethoxy (-OCF

Chemical Identity & Physicochemical Properties

The trifluoromethoxy group is often termed a "super-halogen" due to its high electronegativity and lipophilicity. In the context of this compound, this moiety significantly alters the electronic landscape of the phenyl ring compared to its non-fluorinated or trifluoromethyl analogs.

Table 1: Core Chemical Data

| Property | Specification |

| CAS Number | 196811-90-2 |

| IUPAC Name | 2-[4-(Trifluoromethoxy)phenyl]ethanol |

| Molecular Formula | C |

| Molecular Weight | 206.16 g/mol |

| SMILES | OCCc1ccc(OC(F)(F)F)cc1 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 83–86 °C (at 7.0 mmHg) |

| Density | 1.277 g/mL (at 25 °C) |

| LogP (Predicted) | ~2.4 (Enhanced lipophilicity vs. phenylethanol) |

Strategic Role in Medicinal Chemistry

The -OCF

Key Mechanistic Advantages:

-

Metabolic Blockade: The -OCF

group at the para-position blocks CYP450-mediated hydroxylation, extending the half-life ( -

Lipophilicity Modulation: It increases lipophilicity (

vs. H) without the steric bulk associated with a tert-butyl group, facilitating Blood-Brain Barrier (BBB) penetration. -

Bioisosterism: It acts as a stable bioisostere for chlorides or methyl groups, often improving potency due to halogen bonding interactions with receptor backbones.

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for incorporating this building block into a lead optimization campaign.

Figure 1: Decision matrix for selecting the trifluoromethoxy moiety during lead optimization.

Synthesis & Manufacturing Protocols

While several routes exist, the most robust and scalable method involves the reduction of the corresponding phenylacetic acid precursor. This route avoids the use of unstable organometallic intermediates often required in cross-coupling approaches.

Primary Route: Reduction of 4-(Trifluoromethoxy)phenylacetic Acid

Precursor: 4-(Trifluoromethoxy)phenylacetic acid (CAS 4315-07-5).

Reagents & Materials:

-

Substrate: 4-(Trifluoromethoxy)phenylacetic acid (1.0 eq)

-

Reducing Agent: Borane-Tetrahydrofuran Complex (BH

·THF, 1.0 M, 1.2 eq) or Lithium Aluminum Hydride (LiAlH -

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quenching: Methanol, 1M HCl

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Solubilization: Dissolve 4-(trifluoromethoxy)phenylacetic acid (10 mmol) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Dropwise add the BH

·THF complex (12 mmol) over 30 minutes. Note: Gas evolution (H -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the acid spot.

-

Quenching: Cool back to 0 °C. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Follow with 1M HCl (20 mL).

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with brine, dry over Na

SO -

Purification: The crude oil is typically >95% pure but can be distilled (bp 83-86 °C @ 7 mmHg) or purified via silica gel chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis Workflow

Figure 2: One-pot reduction pathway from the carboxylic acid precursor.

Safety & Handling (MSDS Highlights)

Handling fluorinated aromatic alcohols requires adherence to strict safety protocols due to potential irritant properties and acute toxicity profiles.

| Hazard Class | H-Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Sensitization | H334 | May cause allergy or asthma symptoms if inhaled. |

| Irritation | H315/H319 | Causes skin irritation / Causes serious eye irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Ventilation: All operations involving heating or open vessels must be conducted in a fume hood.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation to the aldehyde/acid over long periods.

References

-

Sigma-Aldrich. 2-[4-(Trifluoromethoxy)phenyl]ethanol Product Specification. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884657, 2-[4-(Trifluoromethoxy)phenyl]ethanol. Retrieved from [2]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Wang, J., et al. (2014). The Role of the Trifluoromethoxy Group in Medicinal Chemistry. Chemical Reviews.

Sources

2-(4-(Trifluoromethoxy)phenyl)ethanol molecular weight

An In-depth Technical Guide to the Molecular Weight of 2-(4-(Trifluoromethoxy)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, focusing on the determination and significance of its molecular weight. Designed for professionals in chemical research and pharmaceutical development, this document elucidates the compound's molecular structure, details the precise calculation of its molecular weight, and contextualizes its importance through an examination of its physicochemical properties. Furthermore, we discuss the strategic role of the trifluoromethoxy moiety in medicinal chemistry and present a standardized protocol for the empirical verification of the molecular weight via mass spectrometry. This guide serves as an essential resource, blending fundamental chemical principles with practical applications relevant to contemporary drug discovery and organic synthesis.

Introduction and Strategic Importance

This compound is an aromatic alcohol that has garnered interest within the scientific community, particularly as a building block in organic synthesis and medicinal chemistry. Its structure, featuring a phenylethanol backbone substituted with a trifluoromethoxy group, imparts unique properties that are highly valuable in the design of novel therapeutic agents.

The trifluoromethoxy (-OCF₃) group is a critical pharmacophore in modern drug development. Its incorporation into a molecular scaffold can significantly enhance key drug-like properties.[1] Specifically, the high lipophilicity of the -OCF₃ group can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. Moreover, it often increases metabolic stability by blocking sites susceptible to enzymatic degradation, thereby improving a drug's bioavailability and half-life.[1] Understanding the fundamental characteristics of building blocks like this compound, starting with its precise molecular weight, is a foundational step in harnessing its potential for creating more effective and stable pharmaceuticals.

Molecular Identity and Structure

A precise understanding of a compound's identity begins with its fundamental descriptors and its two-dimensional structure, which dictates its chemical behavior and interactions.

The structure consists of a central benzene ring. An ethanol group (-CH₂CH₂OH) is attached to the first carbon of the ring. At the opposite position (para, or position 4), a trifluoromethoxy group (-OCF₃) is attached. This arrangement is visualized in the diagram below.

Caption: 2D Structure of this compound.

Calculation of Molecular Weight

The molecular weight (MW) is the mass of one mole of a substance, expressed in grams per mole ( g/mol ). It is calculated by summing the atomic weights of all atoms present in the empirical formula. The empirical formula for this compound is C₉H₉F₃O₂.

The calculation proceeds as follows, using the standard atomic weights of the constituent elements:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Fluorine (F): 18.998 u

-

Oxygen (O): 15.999 u

Step-by-Step Calculation:

-

Mass of Carbon: 9 atoms × 12.011 u/atom = 108.099 u

-

Mass of Hydrogen: 9 atoms × 1.008 u/atom = 9.072 u

-

Mass of Fluorine: 3 atoms × 18.998 u/atom = 56.994 u

-

Mass of Oxygen: 2 atoms × 15.999 u/atom = 31.998 u

Total Molecular Weight: MW = 108.099 + 9.072 + 56.994 + 31.998 = 206.163 g/mol

This calculated value aligns with the molecular weight provided by major chemical suppliers.[2]

Physicochemical Properties

The molecular weight directly influences the physical properties of a compound. The following table summarizes the key physicochemical data for this compound, which is essential for its handling, application in reactions, and formulation.

| Property | Value | Source |

| Molecular Weight | 206.16 g/mol | [2] |

| Molecular Formula | C₉H₉F₃O₂ | [2] |

| CAS Number | 196811-90-2 | |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Density | 1.2774 g/mL at 25 °C | |

| Boiling Point | 83-86 °C at 7.0 mmHg | |

| Flash Point | 78 °C (172.4 °F) - closed cup | |

| InChI Key | RILZRCJGXSFXNE-UHFFFAOYSA-N | |

| SMILES String | OCCc1ccc(OC(F)(F)F)cc1 |

Protocol for Experimental Verification of Molecular Weight

To ensure trustworthiness and validate theoretical calculations, empirical data is paramount. The molecular weight of a synthesized or procured batch of this compound can be definitively confirmed using Mass Spectrometry (MS).

Objective: To confirm the molecular weight of this compound by identifying the molecular ion peak (M⁺) or a related adduct peak.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of solvent should ensure complete dissolution and compatibility with the ESI source.

-

-

Instrumentation Setup:

-

Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate or a commercial calibration mix) to ensure mass accuracy.

-

Set the ESI source to positive or negative ion mode. For this molecule, positive mode is likely to yield the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and efficient ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, for instance, m/z 50-500, to ensure capture of the expected molecular ion.

-

-

Data Analysis:

-

Examine the resulting spectrum for the expected ions.

-

In positive mode, look for a peak at m/z 207.17 ([M+H]⁺, from 206.16 + 1.01).

-

Also, look for a potential sodium adduct at m/z 229.15 ([M+Na]⁺, from 206.16 + 22.99).

-

-

The observed m/z value should match the theoretical value within the mass accuracy tolerance of the instrument (typically <5 ppm for high-resolution MS).

-

This experimental workflow provides a self-validating system, where the theoretically calculated molecular weight is rigorously confirmed by empirical measurement, a cornerstone of chemical and pharmaceutical quality control.

Caption: Workflow for Molecular Weight Verification by ESI-MS.

Conclusion

The molecular weight of this compound is a fundamental constant, determined to be 206.16 g/mol based on its atomic composition. This value is not merely a number but a critical parameter that underpins its physicochemical properties and dictates its behavior in chemical reactions and biological systems. For professionals in drug development, a precise knowledge of this value—and the methods to verify it—is indispensable for stoichiometric calculations, analytical characterization, and the rational design of new chemical entities. The presence of the trifluoromethoxy group makes this compound and its derivatives particularly promising, underscoring the importance of a thorough understanding of their core chemical attributes.

References

-

The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Acme Organics. [Link]

-

Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]

-

Flufenamic acid. Wikipedia. [Link]

-

Showing Compound 2-Phenylethanol (FDB012152). FooDB. [Link]

-

(+)-2,2,2-Trifluoro-1-phenylethanol. PubChem. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central, National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to 2-(4-(Trifluoromethoxy)phenyl)ethanol: Synthesis, Properties, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-(trifluoromethoxy)phenyl)ethanol, a fluorinated aromatic alcohol with significant potential as a building block in medicinal chemistry and materials science. We will delve into its structure, physicochemical properties, plausible synthetic routes, and analytical methodologies. Furthermore, we will explore its potential biological activities and applications in drug development, drawing insights from its structural analogues and the established role of the trifluoromethoxy group in modulating pharmacokinetic and pharmacodynamic properties.

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design.[1] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2] It is more lipophilic and metabolically stable than a methoxy group, and its strong electron-withdrawing nature can significantly alter the acidity and reactivity of nearby functional groups.[2]

This compound belongs to the phenylethanol class of compounds. The parent compound, 2-phenylethanol, is a naturally occurring aromatic alcohol with a characteristic rose-like odor, widely used in the fragrance and food industries.[3] It also exhibits antimicrobial and bacteriostatic properties, primarily by disrupting the cell membranes of microorganisms.[4] The incorporation of a trifluoromethoxy group at the para-position of the phenyl ring is anticipated to modulate these properties, potentially leading to novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Chemical Formula | C₉H₉F₃O₂ | [5] |

| Molecular Weight | 206.16 g/mol | [5] |

| CAS Number | 196811-90-2 | [5] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | 83-86 °C at 7.0 mmHg | [5] |

| Density | 1.2774 g/mL at 25 °C | [5] |

| SMILES | OCCc1ccc(OC(F)(F)F)cc1 | [5] |

| InChI | 1S/C9H9F3O2/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 | [5] |

Synthesis of this compound

A robust and scalable synthetic route is crucial for the accessibility of this compound for research and development purposes. Based on established chemical transformations, a highly plausible and efficient synthesis involves the reduction of the commercially available carboxylic acid precursor, 4-(trifluoromethoxy)phenylacetic acid.

Proposed Synthetic Pathway

The most direct route to this compound is the reduction of 4-(trifluoromethoxy)phenylacetic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, converting carboxylic acids to their corresponding primary alcohols in high yield.[6]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard procedures for the lithium aluminum hydride reduction of carboxylic acids and should be adapted and optimized for the specific substrate.[7]

Materials:

-

4-(Trifluoromethoxy)phenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 4-(trifluoromethoxy)phenylacetic acid in anhydrous THF under a nitrogen atmosphere.

-

Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride is added portion-wise to the stirred solution, controlling the rate of addition to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup (Fieser Method): The reaction mixture is cooled to 0 °C. The reaction is quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH solution, and finally more water.[8] This procedure is exothermic and requires careful execution.

-

Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group protons and the aromatic protons. The ethyl group should appear as two triplets, one for the methylene group adjacent to the hydroxyl group and another for the methylene group attached to the aromatic ring. The aromatic protons will likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The hydroxyl proton will be a broad singlet, which can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two aliphatic carbons and the aromatic carbons. The carbon of the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 206.16. Common fragmentation patterns for phenylethanols include the loss of water (M-18) and cleavage of the C-C bond between the two ethyl carbons.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a suitable starting point for method development.[9] Detection can be achieved using a UV detector, likely at a wavelength around 220 nm.[9]

Potential Applications in Drug Development

While specific biological data for this compound is not yet widely published, its structural features suggest several promising avenues for investigation in drug discovery.

Antimicrobial and Antifungal Activity

The parent compound, 2-phenylethanol, is known for its antimicrobial properties.[3] The introduction of the lipophilic and metabolically robust trifluoromethoxy group could enhance this activity or broaden its spectrum. It is plausible that this compound could serve as a lead compound for the development of new antimicrobial or antifungal agents.

Intermediate in the Synthesis of Bioactive Molecules

Perhaps the most significant application of this compound is as a versatile intermediate in the synthesis of more complex drug candidates.[] Its primary alcohol functionality allows for a wide range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. This makes it a valuable building block for introducing the 4-(trifluoromethoxy)phenylethyl moiety into larger molecular scaffolds. The precursor, 4-(trifluoromethoxy)phenylacetic acid, is known to be used in the synthesis of compounds with anti-inflammatory and analgesic properties.[11]

Sources

- 1. Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. adichemistry.com [adichemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Workup [chem.rochester.edu]

- 9. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Mass Spectrometry Profiling of 2-(4-(Trifluoromethoxy)phenyl)ethanol

Executive Summary

This technical guide details the mass spectrometry (MS) analysis of 2-(4-(Trifluoromethoxy)phenyl)ethanol (CAS: 196811-90-2), a fluorinated aromatic alcohol increasingly relevant in medicinal chemistry for its metabolic stability and lipophilicity. This document is designed for analytical chemists and drug metabolism researchers, providing a self-validating framework for detection, quantification, and structural confirmation. We explore both Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) for high-sensitivity quantification, supported by mechanistic fragmentation pathways.

Part 1: Physicochemical Profile & MS Readiness

Before instrument calibration, one must understand the analyte's behavior in the gas and liquid phases. The trifluoromethoxy (-OCF

| Property | Value / Characteristic | MS Implication |

| Formula | C | Monoisotopic Mass: 206.0555 Da |

| Structure | p-substituted phenylethanol | Primary alcohol dictates fragmentation; -OCF |

| LogP | ~2.6 (Predicted) | High retention on C18 columns; suitable for organic solvent extraction (LLE). |

| pKa | ~14 (Alcohol -OH) | Neutral at physiological pH; requires adduct formation or derivatization for high-sensitivity ESI. |

| Boiling Point | ~240°C | Amenable to GC-MS without derivatization, though silylation improves peak shape. |

Part 2: Fragmentation Mechanisms (EI-MS)

In Electron Ionization (70 eV), the molecule undergoes predictable cleavage driven by the aromatic ring and the hydroxyl group. The spectrum is dominated by benzylic cleavage and rearrangement ions.

Core Fragmentation Pathway

The molecular ion (M

-

Benzylic Cleavage (Alpha to Ring): The bond between the

and -

McLafferty-like Rearrangement: Similar to 2-phenylethanol, the molecule can eliminate a neutral formaldehyde (CH

O) or undergo hydrogen transfer to form the 4-(trifluoromethoxy)toluene radical cation (m/z 176) .

Visualization of Fragmentation Logic

The following diagram illustrates the causal pathways for the generation of key diagnostic ions.

Figure 1: Proposed EI fragmentation pathways. The stability of the benzylic cation (m/z 175) makes it the primary diagnostic peak.

Part 3: LC-MS/MS Method Development (ESI)

For pharmacokinetic (PK) studies or trace analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is preferred.

Ionization Strategy

The target compound lacks a basic nitrogen, making protonation ([M+H]

-

Recommended Mode: Positive ESI with Ammonium Adducts.

-

Target Ion: [M + NH

] -

Alternative: Sodium adduct [M + Na]

at m/z 229.0 (Note: Sodium adducts fragment poorly in MS/MS; use for SIM only).

Transition Monitoring (MRM)

For quantitative analysis (QqQ), use the ammonium adduct as the precursor.

| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |

| 224.1 [M+NH | 175.0 | 15 - 20 | Loss of NH |

| 224.1 [M+NH | 207.1 | 5 - 10 | Loss of NH |

| 224.1 [M+NH | 69.0 | 35 - 40 | Formation of CF |

Part 4: Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol ensures the removal of polar matrix interferences while recovering the lipophilic target.

-

Aliquot: Transfer 100 µL of plasma/serum to a 1.5 mL Eppendorf tube.

-

Internal Standard: Add 10 µL of deuterated analog (e.g., 2-phenylethanol-d5) at 1 µg/mL.

-

Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

-

Agitation: Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Concentration: Transfer the supernatant to a clean glass vial and evaporate to dryness under N

stream at 40°C. -

Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Water:MeOH + 10mM Ammonium Formate).

Chromatographic Conditions (UHPLC)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 5 mM Ammonium Formate.

-

Gradient:

-

0.0 min: 10% B

-

1.0 min: 10% B

-

4.0 min: 95% B

-

5.0 min: 95% B

-

5.1 min: 10% B (Re-equilibration)

-

Part 5: Data Interpretation & Troubleshooting[2]

Common Interferences[1][2]

-

Plasticizers: Phthalates often appear in ESI+; ensure glass vials are used during reconstitution.

-

In-Source Fragmentation: If the [M+NH

]

Verification Checklist[2]

References

-

Sigma-Aldrich. 2-[4-(Trifluoromethoxy)phenyl]ethanol Product Specification. Retrieved from

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrum of 4-(Trifluoromethyl)benzyl alcohol (Analogous Fragmentation). Retrieved from

-

MassBank. Mass Spectrum of 2-Phenylethanol (Backbone Reference). Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP001476. Retrieved from

-

PubChem. Compound Summary: 2-[4-(Trifluoromethoxy)phenyl]ethanol.[2] CID 24884657.[2] Retrieved from

Sources

Lipophilicity of trifluoromethoxy compounds

The Trifluoromethoxy Motif ( ): A Physicochemical & Synthetic Guide for Medicinal Chemistry

Part 1: The Physicochemical Profile[3]

The Lipophilic "Fluorine Sheath"

The defining feature of the

-

Mechanism: The three fluorine atoms create a region of high electron density but low polarizability (the "fluorine sheath"). This sheath repels water molecules and enhances partitioning into lipid bilayers.

-

Comparison: While a methoxy group (

) is electron-donating and relatively hydrophilic due to the oxygen's exposure to hydrogen bond donors, the

The Orthogonal Conformation (The "Anomeric" Twist)

Unlike the methoxy group, which typically lies planar to an aromatic ring (

-

Electronic Causality: This is driven by a hyperconjugative interaction (anomeric effect) where the lone pair of the oxygen donates into the low-lying

antibonding orbital of the C-F bond ( -

Drug Design Implication: This twist creates a distinct 3D shape vector, allowing

compounds to fit into hydrophobic pockets that planar analogues cannot access.

Metabolic Stability

The C-F bond is among the strongest in organic chemistry (~116 kcal/mol). The

Part 2: Comparative Lipophilicity Data

The following table aggregates Hansch

Table 1: Substituent Parameters for SAR Optimization

| Substituent | Hansch | Hammett | Hammett | Conformation (Ar-X) | Key Feature |

| 0.00 | 0.00 | 0.00 | N/A | Reference | |

| -0.02 | -0.27 | 0.12 | Planar ( | H-bond Acceptor | |

| 0.71 | 0.23 | 0.37 | Planar | Classical Halogen | |

| 0.88 | 0.54 | 0.43 | Rotating | Strong EWG | |

| 1.04 | 0.35 | 0.38 | Orthogonal ( | Lipophilic Champion | |

| 1.44 | 0.50 | 0.40 | Orthogonal | Highest Lipophilicity |

Data Sources: Hansch et al. (1991), Bioorganic & Medicinal Chemistry.

Part 3: Visualization of Logic & Workflow

Diagram 1: Physicochemical Causality

This diagram illustrates the logical flow from atomic properties to macroscopic drug behavior.

Caption: Causality chain linking the atomic properties of fluorine to the macroscopic pharmacokinetic benefits of the trifluoromethoxy group.

Part 4: Experimental Protocols

Protocol A: Synthesis via Silver-Mediated Trifluoromethoxylation

Context: Installing

Reagents:

-

Substrate: Aryl stannane (

) or Aryl boronic acid ( -

Reagent:

(Silver trifluoromethoxide) - Note: often generated in situ or used as a complex. -

Oxidant: F-TEDA-BF4 (Selectfluor) or similar electrophilic fluorine source if using oxidative conditions.

-

Solvent: Acetone or Acetonitrile.

Step-by-Step Workflow (Ag-Mediated Oxidative Cross-Coupling):

-

Preparation: In a glovebox (or under strict

), charge a reaction vial with -

Solvation: Add anhydrous acetone (

concentration relative to substrate). -

Reaction: Seal the vial and stir at room temperature (

) for 12–24 hours. Self-Validation: The reaction mixture should darken as silver precipitates. -

Quench: Filter the mixture through a pad of Celite to remove silver salts. Wash with diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography.

-

Note:

compounds are non-polar; they often elute quickly (high

-

Protocol B: High-Throughput Lipophilicity Measurement (HPLC )

Context: Traditional shake-flask methods are slow. This HPLC protocol uses retention time on a hydrophobic column to correlate with

System Setup:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse,

). -

Mobile Phase: Isocratic Methanol/Water (75:25) buffered to pH 7.4 (using MOPS or Phosphate) to mimic physiological pH.

-

Flow Rate:

. -

Detection: UV at 254 nm.

Procedure:

-

Calibration Standard Preparation: Prepare a mix of 5 reference compounds with known

values spanning the expected range (e.g., Acetophenone [1.58], Benzene [2.13], Toluene [2.73], Naphthalene [3.30], Phenanthrene [4.46]). -

Sample Preparation: Dissolve the

test compound in Methanol ( -

Data Acquisition: Inject standards first to establish a calibration curve (

vs -

Calculation (

): Calculate the capacity factor -

Correlation: Plot

vs. known

Part 5: Case Study in Drug Design

Riluzole (Rilutek)[6]

-

Indication: Amyotrophic Lateral Sclerosis (ALS).

-

Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.

-

Role of

:-

Bioavailability: The

group pushes the -

Metabolic Shield: The 6-position of the benzothiazole ring is prone to oxidation. The

blocks this site, prolonging half-life. -

Binding: The orthogonal conformation aids in blocking voltage-gated sodium channels, the primary mechanism of action.

-

Caption: Structural logic of Riluzole, highlighting how the OCF3 group drives CNS efficacy.

References

-

Physicochemical Parameters: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Conformational Analysis: Leroux, F., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent. ChemBioChem, 6, 2244. Link

-

Synthesis (Ag-Mediated): Liu, J. B., et al. (2015). Silver-Mediated Oxidative Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Angewandte Chemie International Edition, 54(40), 11839-11842. Link

-

Riluzole Pharmacology: Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-S241. Link

-

Lipophilicity Protocols: Lombardo, F., et al. (2000). ElogP: A High-Throughput Method for Lipophilicity Measurement.[3][4] Journal of Medicinal Chemistry, 43(15), 2922-2928. Link

Methodological & Application

HPLC analysis of 2-(4-(Trifluoromethoxy)phenyl)ethanol

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-(Trifluoromethoxy)phenyl)ethanol

Executive Summary & Scientific Context

This compound (CAS: 117276-03-2) is a critical fluorinated building block in the synthesis of pharmaceutical active ingredients (APIs). The trifluoromethoxy group (–OCF

The Analytical Challenge:

While the phenylethanol core is relatively polar, the para-substitution of the –OCF

This guide presents two orthogonal protocols:

-

Protocol A (Standard): A robust C18 Reversed-Phase method for routine purity assay.

-

Protocol B (High-Selectivity): A Pentafluorophenyl (PFP) method for separating critical positional isomers and fluorinated impurities.

Analytical Method Development Strategy

Mechanistic Considerations

-

Stationary Phase Selection:

-

C18 (Octadecyl): The primary choice for hydrophobicity-based separation. The –OCF

group will drive retention significantly later than unsubstituted 2-phenylethanol. -

PFP (Pentafluorophenyl):[1] Recommended for impurity profiling. PFP phases utilize

-

-

-

Detection (UV-Vis):

-

The benzene ring exhibits a primary absorption band (E-band) at ~210 nm and a secondary band (B-band) at ~254-260 nm.

-

Recommendation: Use 210 nm for maximum sensitivity (quantification of trace impurities) and 254 nm for specificity (confirmation of aromaticity) [3].

-

Decision Logic Diagram

Figure 1: Decision tree for selecting the appropriate stationary phase based on analytical goals.

Experimental Protocols

Sample Preparation

-

Diluent: 50:50 Acetonitrile:Water (v/v).[2]

-

Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (ACN) and dilute to volume with water (Concentration: 1.0 mg/mL).

-

Working Standard: Dilute Stock to 100 µg/mL for assay.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol A: Standard C18 Method (Routine Assay)

Best for: Raw material release testing and reaction monitoring.

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent | High surface area C18 provides stable retention for lipophilic –OCF |

| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH (~2.5) suppresses silanol activity, sharpening the alcohol peak. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN has lower UV cutoff than MeOH, essential for 210 nm detection. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Temp | 30°C | Improves mass transfer and retention time reproducibility. |

| Detection | UV @ 210 nm (Ref 360 nm) | Maximize signal-to-noise ratio. |

| Injection Vol | 5.0 µL | Prevent column overload. |

Gradient Table (Protocol A):

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 30 |

| 10.0 | 90 |

| 12.0 | 90 |

| 12.1 | 30 |

| 15.0 | 30 (Re-equilibration) |

Predicted Retention Time: ~6.5 - 7.5 minutes.[3][4]

Protocol B: PFP Method (High Selectivity)

Best for: Separating the target from des-fluoro impurities or positional isomers (e.g., 2-(3-(trifluoromethoxy)phenyl)ethanol).

| Parameter | Specification | Rationale |

| Column | Phenomenex Kinetex F5 or Thermo Fluophase PFP (150 x 4.6 mm, 2.6 µm) | Fluorinated phase interacts specifically with the –OCF |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Buffer controls ionization of potential acidic impurities. |

| Mobile Phase B | Methanol (LC-MS Grade) | MeOH promotes |

| Flow Rate | 0.8 mL/min | Lower flow for core-shell particles (if using Kinetex). |

| Detection | UV @ 254 nm | Selective for aromatic ring; reduces baseline drift from MeOH. |

Validation & System Suitability

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the system must pass the following criteria before sample analysis.

System Suitability Parameters (SST)

| Parameter | Acceptance Criteria |

| Precision (RSD) | |

| Tailing Factor ( | 0.9 |

| Resolution ( | |

| Theoretical Plates (N) |

Linearity & Range

-

Range: 10 µg/mL to 200 µg/mL.

-

Regression:

.[2] -

LOD/LOQ: Estimated at 0.5 µg/mL (LOD) and 1.5 µg/mL (LOQ) at 210 nm.

Troubleshooting Guide

Figure 2: Troubleshooting logic for common issues with fluorinated alcohols.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography. Journal of Chromatography A, 1217(32), 5208-5225.

-

University of Toronto. (n.d.). Interpreting UV-Vis Spectra: Benzenoid Bands.

-

PubChem. (2021).[5] 2-[4-(Trifluoromethoxy)phenyl]ethanol Compound Summary.

Disclaimer: This protocol is a guideline derived from chemical principles and standard industry practices for fluorinated aromatics. Validation is required for GMP compliance.

Sources

Application Note: Quantitative Analysis of 2-(4-(Trifluoromethoxy)phenyl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed and validated protocol for the sensitive and selective detection of 2-(4-(Trifluoromethoxy)phenyl)ethanol using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound is a significant intermediate in the synthesis of various pharmaceutical agents and specialty chemicals. Its accurate quantification is critical for process monitoring, impurity profiling, and ensuring the quality of final products. The methodology described herein provides a comprehensive workflow, from sample preparation to data analysis, and has been structured to meet the rigorous standards of research, development, and quality control laboratories.

Introduction and Scientific Rationale

This compound is a fluorinated aromatic alcohol. The trifluoromethoxy (-OCF₃) group imparts unique properties, including increased metabolic stability and lipophilicity, making it a valuable building block in drug discovery. The accurate detection of this compound, whether as a product or a potential impurity, is paramount for ensuring the safety and efficacy of pharmaceutical products[1][2].

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application. The inherent volatility of this compound makes it highly amenable to GC separation. The mass spectrometer provides unparalleled specificity and sensitivity, allowing for unambiguous identification based on the molecule's unique mass fragmentation pattern and precise quantification even at trace levels[1]. This protocol is developed based on established principles for analyzing semi-volatile organic compounds and is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and robustness[3][4].

Principle of the Method

The methodology hinges on the synergistic combination of two powerful techniques.

-

Gas Chromatography (GC): The sample, prepared in a volatile organic solvent, is injected into the GC system. The high temperature of the injection port vaporizes the sample. An inert carrier gas (Helium) transports the vaporized analytes onto a capillary column. The column, coated with a specific stationary phase, separates compounds based on their boiling points and differential affinities for the phase. This compound, being a semi-volatile compound, elutes from the column at a characteristic retention time under a programmed temperature gradient.

-

Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the MS ion source. Here, high-energy electrons (typically 70 eV in Electron Ionization mode) bombard the molecule, causing it to ionize and fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint," enabling definitive identification. For quantitative analysis, specific, abundant fragment ions are monitored to enhance sensitivity and selectivity.

Experimental Workflow

The logical flow of the analytical process is designed to ensure reproducibility and minimize sources of error.

Caption: Overall workflow for the GC-MS analysis of this compound.

Materials, Reagents, and Instrumentation

Standards and Reagents

-

Reference Standard: this compound, purity ≥98%.

-

Solvents: Dichloromethane (DCM) or Ethyl Acetate, GC-grade or equivalent purity.[5][6]

-

Carrier Gas: Helium, ultra-high purity (99.999%).

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[6][7]

Instrumentation

A standard Gas Chromatograph equipped with a split/splitless injector, coupled to a single quadrupole or triple quadrupole Mass Spectrometer.

Detailed Analytical Protocol

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane. This solution should be stored at 2-8°C and protected from light.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range for establishing linearity could be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.[8]

Sample Preparation Protocol

The choice of sample preparation is highly matrix-dependent. The following is a general liquid-liquid extraction (LLE) protocol suitable for removing polar interferences.

-

Sample Weighing: Accurately weigh a sample amount expected to contain the analyte within the calibration range into a centrifuge tube.

-

Dissolution: Add 5 mL of deionized water and vortex to dissolve.

-

Extraction: Add 5 mL of dichloromethane, cap the tube, and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve complete separation of the aqueous and organic layers.

-

Collection: Carefully transfer the lower organic layer (dichloromethane) using a glass pipette to a clean vial.

-

Filtration & Analysis: Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial for analysis.[9]

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrument and matrix.

| Parameter | Condition | Rationale |

| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform for routine analysis. |

| Column | DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column offering excellent separation for a wide range of semi-volatile compounds, including aromatic alcohols.[4][10] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times. |

| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column, which is essential for trace-level analysis. A split injection (e.g., 20:1) can be used for more concentrated samples.[11] |

| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | The initial hold allows for solvent focusing. The temperature ramp ensures the analyte elutes as a sharp, symmetrical peak, well-separated from potential contaminants.[12] |

| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust detector for routine quantitative work. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.[10] |

| Ion Source Temp. | 230°C | An optimized temperature that promotes efficient ionization while minimizing thermal degradation or unwanted side reactions within the source. |

| Quadrupole Temp. | 150°C | Ensures consistent mass filtering and prevents contamination of the quadrupole rods. |

| Transfer Line Temp. | 280°C | Prevents condensation of the analyte as it transfers from the GC column to the MS source.[10] |

| Acquisition Mode | Full Scan: m/z 50-350 (for identification) Selected Ion Monitoring (SIM): m/z 175 (Quantifier), 91, 145 (Qualifiers) | Full Scan is used for method development and confirming the analyte's identity by comparing its spectrum to a reference. SIM mode significantly increases sensitivity by only monitoring specific ions, making it ideal for quantification.[11] |

Predicted Mass Fragmentation: The molecular ion is expected at m/z 206. The primary fragmentation involves a benzylic cleavage to form the stable [M-CH₂OH] fragment at m/z 175. Other significant fragments include the tropylium ion at m/z 91 and the phenyl ring with the -OCF₃ group after rearrangement at m/z 145.

Data Analysis and Method Validation

Identification and Quantification

-

Identification: The analyte is identified by matching the retention time of the peak in the sample chromatogram with that of a known standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum, ensuring the presence and correct ratio of the quantifier and qualifier ions.

-

Calibration: A calibration curve is generated by plotting the peak area of the quantifier ion (m/z 175) against the concentration of the working standards. A linear regression analysis is performed on the data.

-

Quantification: The concentration of this compound in the prepared sample is calculated using the linear regression equation derived from the calibration curve.

Method Validation Parameters

The analytical method must be validated to demonstrate its suitability for the intended purpose. Key validation parameters are defined by ICH guidelines[2][3].

| Parameter | Acceptance Criteria | Purpose |

| Specificity | No interfering peaks at the retention time of the analyte in a blank matrix. | Ensures the signal is unambiguously from the analyte. |

| Linearity & Range | Correlation coefficient (r²) ≥ 0.995 over the specified concentration range. | Demonstrates a proportional relationship between signal and concentration. |

| Accuracy (Recovery) | 80-120% recovery for spiked samples at three concentration levels (low, medium, high). | Measures the closeness of the experimental value to the true value. |

| Precision (RSD) | Repeatability (intra-day) RSD ≤ 15%. Intermediate Precision (inter-day) RSD ≤ 20%. | Assesses the degree of scatter between a series of measurements.[8] |

| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of ≥ 3. | The lowest amount of analyte that can be reliably detected.[12] |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) of ≥ 10, with acceptable precision and accuracy. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12] |

Conclusion

The GC-MS protocol detailed in this application note provides a selective, sensitive, and robust method for the quantitative determination of this compound. The explained causality behind instrumental parameters and sample preparation steps, grounded in established analytical chemistry principles, ensures that the protocol is both effective and adaptable. By adhering to the validation framework outlined, laboratories can confidently implement this method for routine quality control, process monitoring, and research applications, ensuring data of the highest integrity.

References

-

Organomation. GC-MS Sample Preparation. Available from: [Link]

-

SCION Instruments. (2023). Sample preparation GC-MS. Available from: [Link]

-

University of Maryland. Sample Preparation Guidelines for GC-MS. Available from: [Link]

-

Al-Subai, A. A., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Molecules, 28(4), 1904. Available from: [Link]

-

Urban, M., et al. (2011). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as Triphenylfluorosilane. Croatica Chemica Acta, 84(2), 221-227. Available from: [Link]

-

Shimadzu Corporation. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. ASMS 2016 Poster. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1472401, (+)-2,2,2-Trifluoro-1-phenylethanol. Available from: [Link]

-

Medistri SA. (2024). GC/MS Identification of Impurities. Available from: [Link]

-

Saini, D., et al. (2014). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal, 14(10). Available from: [Link]

-

Kumar, A., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5143-51. Available from: [Link]

-

Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. TSI Journals. Available from: [Link]

-

Mastronardi, F., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 22(1), 102-107. Available from: [Link]

-

Al-Jammali, N. K. M., & Al-Jammali, B. M. A. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Pharmaceutical and Life Sciences, 5(2), 1-10. Available from: [Link]

-

Arvaniti, O. S., & Santos, F. J. (2019). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Journal of Chromatography A, 1606, 460463. Available from: [Link]

-

Sharipova, A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7167. Available from: [Link]

-

Yadav, P., & Sharma, M. (2017). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. International Journal of Forensic Science, 2(2). Available from: [Link]

-

Agilent Technologies. (2024). Fully Automated Workflow for Volatile PFAS Analysis in Food Contact Materials Using GC-Triple Quadrupole MS. Available from: [Link]

-

Chromatography Forum. (2016). fluorine analysis by GC. Available from: [Link]

-

Dadfarnia, S., et al. (2016). Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction with Gas Chromatography Flame Ionization Detection. Analytical and Bioanalytical Chemistry Research, 3(1), 89-97. Available from: [Link]

Sources

- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]

- 2. researchtrendsjournal.com [researchtrendsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. organomation.com [organomation.com]

- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.co.kr [shimadzu.co.kr]

- 10. analchemres.org [analchemres.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. tsijournals.com [tsijournals.com]

Using 2-(4-(Trifluoromethoxy)phenyl)ethanol in metabolic stability assays

Application Note: Optimizing Metabolic Stability Assessment for Fluorinated Alcohols Protocol Focus: 2-(4-(Trifluoromethoxy)phenyl)ethanol (CAS: 196811-90-2)

Abstract

This application note details a rigorous protocol for assessing the metabolic stability of This compound , a representative fluorinated building block used in medicinal chemistry. The trifluoromethoxy (

Introduction & Scientific Rationale

The Role of the Trifluoromethoxy Group

In modern drug design, the

Metabolic Fate of the Substrate

For This compound , the metabolic "soft spot" is the primary alcohol moiety. The stability assessment must distinguish between two competing clearance mechanisms:

-

Phase I Oxidation : Conversion to the aldehyde (via Alcohol Dehydrogenase or CYP) and subsequently to the carboxylic acid (2-(4-(trifluoromethoxy)phenyl)acetic acid).

-

Phase II Conjugation : Direct glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs).

Experimental Design Philosophy: To accurately predict in vivo half-life, a simple NADPH-supplemented microsomal assay is insufficient because it misses non-CYP pathways (like UGTs). This protocol employs a Cross-Validation Strategy :

-

System A (Microsomes + NADPH): Isolates CYP-mediated oxidation.

-

System B (Microsomes + UDPGA + Alamethicin): Isolates UGT-mediated glucuronidation.

-

System C (Hepatocytes): The "Gold Standard" integrating all pathways and membrane permeability.

Experimental Protocol

Materials & Reagents

-

Test Compound: this compound (purity >98%).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein content).

-

Cofactors:

-

Phase I: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

). -

Phase II: UDPGA (Uridine 5'-diphospho-glucuronic acid) (2 mM final).

-

Pore Former: Alamethicin (25 µg/mg protein) – Critical for UGT assays to permeabilize the microsomal membrane.

-

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow Diagram

Figure 1: Step-by-step workflow for metabolic stability incubation. Note the branching initiation step depending on the target enzyme class.

Step-by-Step Procedure

A. Preparation of Stock Solutions

-

Dissolve test compound in DMSO to make a 10 mM stock.

-

Dilute stock in Phosphate Buffer to 2 µM (2x concentration). Note: Final organic solvent concentration in incubation must be <0.1% to avoid enzyme inhibition.

B. Microsomal Incubation (Phase I Focus)

-

Mixture Prep: In a 96-well plate, combine:

-

300 µL of 2x Compound Solution (Final: 1 µM).

-

270 µL of Microsome/Buffer Mix (Final protein: 0.5 mg/mL).

-

-

Pre-incubation: Warm plate to 37°C for 10 minutes.

-

Initiation: Add 30 µL of 20x NADPH Regenerating System.

-

Sampling: At

min, transfer 50 µL of reaction mixture into 150 µL of Quench Solution. -

Processing: Vortex plates for 10 min, centrifuge at 4,000 rpm for 20 min at 4°C. Inject supernatant.

C. UGT Incubation (Phase II Focus) Modification: Pre-incubate microsomes with Alamethicin on ice for 15 minutes prior to adding substrate. Substitute NADPH with UDPGA (2 mM) in the initiation step.

Analytical Method (LC-MS/MS)

Due to the lack of a basic nitrogen, this compound may show poor ionization in standard ESI+ mode.

Recommended Conditions:

-

Ionization Source: ESI Positive (if forming ammonium adducts) or APCI Positive (often better for neutral alcohols).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 2.5 minutes.

MRM Transitions (Theoretical): Since the molecular weight is 206.16 Da:

-

Target 1 (Water Loss):

-

Target 2 (Ammonium Adduct):

-

Validation Step: Perform a Q1 scan of the 1 µM solution to determine the dominant precursor ion before finalizing the method.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining compound area ratio (Compound/IS) vs. time. The slope (

Metabolic Pathway Visualization

Figure 2: Predicted metabolic fate. The stability of the

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Signal Intensity | Poor ionization of neutral alcohol. | Switch to APCI source or monitor Ammonium adduct ( |

| Rapid Loss at t=0 | Non-specific binding (NSB) to plastic. | Use glass-coated plates or add 0.05% BSA to the buffer (requires matrix matching). |

| No Metabolism in HLM | Compound is not a CYP substrate. | Run UGT assay (Phase II) or Cytosolic incubation (ADH/ALDH activity). |

| Non-Linear Depletion | Enzyme inactivation or product inhibition. | Reduce incubation time or protein concentration (try 0.1 mg/mL). |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 23: Metabolic Stability). Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

-

Fisher, M. B., et al. (2000). In Vitro Glucuronidation using Human Liver Microsomes: The Kinetic Pitfall of Alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. Link

Application Notes & Protocols: Phenylethanol Derivatives as Potential Antibacterial Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Renewed Focus on Membrane-Active Agents in the Fight Against Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel therapeutic agents that operate via mechanisms less prone to conventional resistance development. Phenylethanol (PEA), a naturally occurring aromatic alcohol found in sources like rose extracts and produced by various fungi, has long been recognized for its bacteriostatic and bactericidal properties.[1][2] While effective, the therapeutic window and spectrum of activity of PEA itself are limited. This has spurred significant interest in the synthesis and evaluation of phenylethanol derivatives. By chemically modifying the core PEA structure, researchers aim to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic profiles.

The primary appeal of PEA and its derivatives lies in their principal mechanism of action: the disruption of bacterial cell membranes.[2][3] These amphipathic molecules insert into the lipid bilayer, compromising its structural integrity, increasing fluidity, and causing the leakage of essential intracellular components such as potassium ions.[1][3] This physical disruption is a challenging target for bacteria to develop resistance against compared to the highly specific enzyme targets of many traditional antibiotics.

This guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of phenylethanol derivatives. It offers detailed, field-proven protocols for researchers engaged in the discovery and development of new antibacterial agents, emphasizing the causal relationships between experimental design and validated outcomes.

Part I: Synthesis and Characterization of Novel Phenylethanol Derivatives

The strategic design of derivatives is crucial for modulating antibacterial activity. Modifications can alter hydrophobicity, steric hindrance, and electronic properties, all of which influence the molecule's ability to interact with and disrupt the bacterial membrane.[1][4] We present two distinct synthesis protocols, from a straightforward reduction to a more advanced polymer-based approach.

Protocol 1: Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol Derivatives via Isocoumarin Reduction

This protocol describes a robust method for creating phenylethanol derivatives bearing a diol functional group through the reduction of substituted isocoumarins. This approach is valuable for generating a library of related compounds for structure-activity relationship (SAR) studies.[5]

Causality: The use of sodium borohydride (NaBH₄), a strong reducing agent, effectively opens the lactone ring of the isocoumarin precursor to yield the desired diol. Methanol serves as both a solvent and a proton source for the workup. The reaction is monitored by Thin-Layer Chromatography (TLC), a fundamental technique for tracking the consumption of starting material and the appearance of the product.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the 3-substituted isocoumarin (10 mmol) in methanol.

-

Initial Reduction: Add sodium borohydride (40 mmol) portion-wise to the solution while stirring. Equip the flask with a condenser and reflux the mixture at 50°C under a nitrogen atmosphere for 4 hours.

-

Completion of Reaction: After the initial reflux, add an additional portion of sodium borohydride (20 mmol) and continue refluxing overnight to ensure complete conversion.

-

Monitoring: Track the reaction's progress using TLC, with a mobile phase such as petroleum ether:ethyl acetate (9:1 v/v). The disappearance of the starting isocoumarin spot indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Carefully add 1M HCl to neutralize excess NaBH₄ and adjust the pH to ~7.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the pure diol derivative.[5]

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of a carbonyl stretch in the IR spectrum and the appearance of hydroxyl peaks are key indicators of a successful reaction.[5]

Protocol 2: Synthesis of Phenylethyl Alcohol-Based Polymeric Nanogels

For advanced applications, incorporating the phenylethanol moiety into a polymer backbone can create nanostructures with enhanced antibacterial activity and improved biocompatibility. This protocol uses Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled polymerization technique, to create nanogels.[6]

Causality: This method, known as Polymerization-Induced Self-Assembly (PISA), leverages the changing solubility of a growing polymer chain. A hydrophilic monomer is chain-extended with a hydrophobic monomer (containing the phenylethanol group). As the hydrophobic block grows, it becomes insoluble in the reaction medium, triggering self-assembly into nanostructures like nanogels. This encapsulates the active phenylethanol core, potentially improving its delivery to bacterial cells.[6][7]

Step-by-Step Methodology:

-

Monomer Synthesis: Synthesize phenylethyl methacrylate (PMA) by reacting phenethyl alcohol with methacrylic anhydride. Purify the resulting monomer by column chromatography.[6]

-

PISA Reaction Setup: In a reaction vessel, combine a hydrophilic monomer (e.g., tetraethylene glycol methacrylate), a RAFT chain transfer agent, and a radical initiator in a suitable solvent (e.g., ethanol/water mixture).

-

Polymerization & Self-Assembly: Deoxygenate the mixture and heat to initiate polymerization. As the hydrophobic PMA monomer is added and polymerizes, the growing amphiphilic block copolymer will self-assemble in situ.

-

Monitoring & Characterization: Monitor the reaction for molecular weight and dispersity using Gel Permeation Chromatography (GPC). Characterize the resulting nanogel morphology and size using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

-

Purification: Purify the nanogel suspension by dialysis to remove unreacted monomers and other small molecules.

Part II: In Vitro Evaluation of Antibacterial Activity

Once synthesized, the derivatives must be rigorously tested to quantify their antibacterial efficacy. A tiered approach, starting with primary screening and moving to quantitative and kinetic assays, provides a comprehensive profile of a compound's activity. Adherence to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for ensuring data are reproducible and comparable across studies.[8][9]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the cornerstone metric for antibacterial susceptibility testing, defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism.[9] The broth microdilution method is the gold standard for its determination.

Causality: This assay relies on exposing a standardized bacterial inoculum to a serial dilution of the test compound. Bacterial growth is assessed after a defined incubation period, typically by observing turbidity. The lack of turbidity indicates inhibition of growth. A colorimetric indicator like resazurin can also be used, which changes color in response to metabolic activity, providing a clearer endpoint.

Step-by-Step Methodology:

-

Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the phenylethanol derivative in appropriate broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.[6]

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

Reading Results: Determine the MIC by visually identifying the lowest concentration of the compound that shows no turbidity. Alternatively, read the optical density (OD) at 600 nm using a plate reader.[6]

Protocol 4: Time-Kill Kinetic Assay

While the MIC assay determines the concentration needed for inhibition (bacteriostatic effect), the time-kill assay reveals whether a compound is bactericidal (kills bacteria) and how quickly it acts.[10][11]

Causality: This assay measures the reduction in viable bacterial cell count (CFU/mL) over time after exposure to the antibacterial agent. A compound is typically considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.

Step-by-Step Methodology:

-

Preparation: Prepare a logarithmic-phase bacterial culture at a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in broth.

-

Exposure: Add the phenylethanol derivative at a concentration relative to its MIC (e.g., 2x, 4x, or 8x MIC). Include a growth control tube with no compound.

-

Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a known volume of each dilution onto agar plates.

-

Incubation & Counting: Incubate the agar plates for 18-24 hours. Count the number of colonies on the plates that yield 30-300 colonies to calculate the CFU/mL for each time point.

-

Analysis: Plot log₁₀ CFU/mL versus time for each concentration and the control. A ≥3-log₁₀ reduction compared to the initial inoculum indicates bactericidal activity.[11]

Part III: Mechanism of Action and Structure-Activity Relationship (SAR)

Understanding how these derivatives work is paramount for rational drug design. For phenylethanol derivatives, the primary target is overwhelmingly the bacterial membrane.

Primary Mechanism: Bacterial Membrane Disruption

The amphipathic nature of phenylethanol derivatives—possessing both a hydrophobic phenyl ring and a hydrophilic alcohol group—is key to their function.[1]

-

Partitioning: The hydrophobic portion of the molecule partitions into the hydrophobic core of the bacterial lipid bilayer.[1][2]

-

Disruption: This insertion disrupts the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity.[1][12]

-

Permeabilization: The compromised membrane structure becomes permeable, leading to the uncontrolled leakage of essential small molecules and ions, such as K⁺.[3]

-

Cell Death: The loss of ionic gradients, membrane potential, and vital intracellular contents ultimately leads to metabolic arrest and cell death.[3][6]

The bacteriostatic activity of several derivatives, including phenylacetic acid and phenyllactic acid, has been directly correlated with their propensity to partition into and affect the organization of model membranes.[1]

Structure-Activity Relationship (SAR) Insights

By comparing the MIC values of various derivatives, clear SAR trends can be established to guide the synthesis of more potent compounds.

-

Hydrophobicity: There is a positive correlation between the hydrophobicity of a derivative and its ability to fluidize the membrane and exert a bacteriostatic effect.[1] Elongating an alkyl chain, for instance, generally increases activity.[4]

-

Polar Groups: The nature of the polar headgroup also influences activity. For example, positively charged amino groups can potentiate the inhibitory effect compared to a neutral alcohol or a negatively charged carboxylic acid.[4]

-

Gram-Selectivity: Many membrane-active agents show different efficacy against Gram-positive and Gram-negative bacteria. This is often attributed to differences in the cell envelope structure; the outer membrane of Gram-negative bacteria can act as an additional barrier that some derivatives may struggle to cross.[6][7]

Table 1: Representative Antibacterial Activity Data (Hypothetical)

| Compound ID | R-Group Modification | LogP (Hydrophobicity) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |

| PEA | -H (Parent) | 1.36 | 1500 | 2500 |

| PD-01 | -CH₃ | 1.85 | 800 | 1200 |

| PD-02 | -CH₂CH₂CH₃ | 2.84 | 250 | 500 |

| PD-03 | -COOH | 1.08 | >5000 | >5000 |

| PD-04 | -NH₂ | 1.41 | 1000 | 1800 |